molecular formula C16H23NO2S2 B3014613 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034398-80-4

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B3014613
CAS RN: 2034398-80-4
M. Wt: 325.49
InChI Key: JCOKBYLMOWDNSU-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Spectroscopic and Theoretical Studies

Research has investigated the spectroscopic properties and theoretical aspects of compounds similar to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide. For instance, Olivato et al. (2009) conducted a detailed analysis of the IR carbonyl band of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides, revealing the presence of two gauche conformers with significant stabilization through hyperconjugative and orbital interactions (Olivato et al., 2009).

Synthesis and Chemical Reactions

The synthesis of α,β-unsaturated aldehydes via reactions involving related compounds has been documented. Wada et al. (1977) described a method involving the lithiation of 3-methoxy-1-phenylthio-1-propene, leading to α,β-unsaturated aldehydes in good yields (Wada et al., 1977).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives, including those related to the compound . Their findings indicated that some derivatives exhibit significantly higher antioxidant activity compared to well-known antioxidants like ascorbic acid, alongside cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).

Photocleavage Reactions

A study by Fu et al. (1998) on the photochemistry of monothioimides, including similar compounds, provided insights into their photocleavage reactions. The research highlighted unique conformational properties that influence these reactions, essential for understanding the photostability and photoactivation of such compounds (Fu et al., 1998).

Liquid Chromatographic and Mass Spectral Analysis

Deruiter et al. (1990) developed analytical methods to distinguish 1-(3,4-methylenedioxyphenyl)-1-propanamines, regioisomers of the 3,4-methylenedioxyamphetamines, which are structurally related to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide. Their work on chromatographic and spectral analysis aids in the identification and characterization of such compounds (Deruiter et al., 1990).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-19-16(8-11-20-12-9-16)13-17-15(18)7-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKBYLMOWDNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide

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